molecular formula C73H123N3O31 B050968 Npg-GM1 CAS No. 120418-73-7

Npg-GM1

Cat. No.: B050968
CAS No.: 120418-73-7
M. Wt: 1538.8 g/mol
InChI Key: DQOZMNQCTJNGNS-SKUYKWLDSA-N
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Description

N-Parinaroylganglioside G(M1) is a derivative of the ganglioside GM1, a glycosphingolipid that is abundant in the central nervous system. Gangliosides are sialic acid-containing glycosphingolipids that play crucial roles in cell signaling, differentiation, and neuroprotection . N-Parinaroylganglioside G(M1) is particularly interesting due to its potential therapeutic applications in neurodegenerative diseases and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Parinaroylganglioside G(M1) typically involves the biotransformation of polysialogangliosides such as GD1 and GT1 into monosialogangliosides like GM1. This can be achieved using specific strains of bacteria, such as Cellulosimicrobium sp. 21, which produce sialidase enzymes that catalyze the transformation . The optimal conditions for this biotransformation include a temperature of 30°C and a pH of 7.0, with a substrate concentration of 3% (w/v).

Industrial Production Methods: For large-scale production, methods such as supercritical CO2 extraction and immobilized sialidase techniques are employed. The extraction process involves using supercritical CO2 at 70°C and 30 MPa, with a ratio of 75% ethanol to acetone powder . This method ensures high purity and yield of the ganglioside GM1, which can then be further modified to produce N-Parinaroylganglioside G(M1).

Chemical Reactions Analysis

Types of Reactions: N-Parinaroylganglioside G(M1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed: The major products formed from these reactions include various derivatives of N-Parinaroylganglioside G(M1) that have enhanced biological activity and stability. These derivatives are crucial for developing new therapeutic agents for neurodegenerative diseases.

Scientific Research Applications

N-Parinaroylganglioside G(M1) has a wide range of scientific research applications. In chemistry, it is used to study the interactions between glycosphingolipids and other biomolecules. In biology, it plays a role in understanding cell signaling pathways and neuroprotection mechanisms . In medicine, it is being investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, it has industrial applications in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-Parinaroylganglioside G(M1) involves its interaction with cell surface receptors and its role in modulating cell signaling pathways. It is known to enhance synaptic plasticity, promote neuroprotection, and suppress neuroinflammation . The molecular targets of this compound include various receptors and enzymes involved in neurodegenerative processes, making it a promising candidate for therapeutic development.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-Parinaroylganglioside G(M1) include other gangliosides such as GM2 and GM3. These compounds share structural similarities but differ in their sialic acid content and biological functions .

Uniqueness: N-Parinaroylganglioside G(M1) is unique due to its specific modifications that enhance its therapeutic potential. Unlike other gangliosides, it has been shown to have a higher affinity for certain receptors and a more significant impact on neuroprotection and cell signaling . This makes it a valuable compound for developing new treatments for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when investigating Npg-GM1’s biochemical mechanisms?

  • Methodological Answer :

  • Define Objectives : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align research goals with mechanistic studies, such as enzyme binding assays or cellular uptake pathways .
  • Control Variables : Standardize temperature, pH, and solvent conditions to minimize confounding factors. Include negative controls (e.g., untreated cells) and positive controls (e.g., known inhibitors) .
  • Replication : Perform triplicate experiments to ensure reproducibility, adhering to NIH guidelines for preclinical research .
  • Data Collection : Use spectrophotometry or HPLC for quantitative analysis of this compound concentrations, reporting mean ± SD in results .

Q. How should researchers conduct a systematic literature review on this compound’s applications in neurodegenerative studies?

  • Methodological Answer :

  • Keyword Strategy : Combine terms like “this compound AND (neuroprotection OR lipid signaling)” in databases (PubMed, Scopus) with Boolean operators .
  • Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., 2010–2025), peer-reviewed status, and experimental models (e.g., in vitro vs. in vivo) .
  • Quality Assessment : Use PRISMA guidelines to evaluate bias risks, focusing on sample sizes, statistical power, and conflict-of-interest disclosures .
  • Synthesis : Create a comparative table summarizing findings, contradictions (e.g., efficacy in Parkinson’s vs. Alzheimer’s models), and methodological gaps .

Q. What are the standard protocols for preparing and storing this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Lyophilize this compound and store at -80°C under inert gas (argon) to prevent oxidation. Confirm stability via mass spectrometry every 6 months .
  • Solubility Testing : Use DMSO or ethanol for initial solubilization, followed by serial dilution in PBS to avoid aggregation .
  • Contamination Checks : Perform endotoxin testing (LAL assay) for cell culture applications and validate purity via NMR .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different experimental models?

  • Methodological Answer :

  • Root-Cause Analysis : Compare protocols for dosing (e.g., 10 µM vs. 50 µM), administration routes (intravenous vs. intraperitoneal), and model organisms (mice vs. zebrafish) .
  • Meta-Analysis : Apply random-effects models to aggregate data, testing heterogeneity with Cochran’s Q statistic. Highlight variables causing divergence (e.g., blood-brain barrier permeability differences) .
  • Validation Experiments : Replicate disputed results using orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Q. What advanced techniques optimize this compound detection in complex biological matrices?

  • Methodological Answer :

  • Mass Spectrometry : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-Npg-GM1) to improve sensitivity and quantify low-abundance samples .
  • Sample Preparation : Employ solid-phase extraction (SPE) to isolate this compound from plasma or CSF, minimizing matrix effects .
  • Limit of Detection (LoD) : Calculate via serial dilutions, ensuring LoD is below 0.1 ng/mL for preclinical studies .

Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity?

  • Methodological Answer :

  • Cohort Design : Use stratified randomization to allocate subjects (e.g., by age, sex) into control and treatment groups. Include interim analyses at 3, 6, and 12 months .
  • Endpoint Selection : Monitor biomarkers (e.g., ALT/AST for hepatotoxicity, GFAP for neuroinflammation) alongside behavioral assays .
  • Statistical Power : Conduct a pilot study (n=10/group) to estimate effect sizes and calculate required sample size using G*Power (α=0.05, β=0.2) .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC₅₀ values with 95% confidence intervals .
  • Outlier Handling : Apply Grubbs’ test to exclude anomalies, ensuring <5% data exclusion .
  • Visualization : Generate heatmaps for multi-dose comparisons or 3D surface plots for time-dependent responses .

Q. How can researchers validate this compound’s target engagement in vivo?

  • Methodological Answer :

  • Pharmacodynamic Markers : Use fluorescence polarization assays or SPR (surface plasmon resonance) to measure binding affinity (Kd) .
  • Imaging : Employ PET tracers or fluorescently tagged this compound analogs for real-time tracking in animal models .
  • Knockout Validation : Compare wild-type vs. gene-edited models (e.g., GM1 synthase knockout mice) to confirm specificity .

Properties

CAS No.

120418-73-7

Molecular Formula

C73H123N3O31

Molecular Weight

1538.8 g/mol

IUPAC Name

5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-[[(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoyl]amino]octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C73H123N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h7,9,11,13,15,17,19-20,31,33,44-51,53-71,77-81,84-86,88-95H,5-6,8,10,12,14,16,18,21-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b9-7+,13-11+,17-15+,20-19+,33-31+

InChI Key

DQOZMNQCTJNGNS-SKUYKWLDSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCC/C=C/C=C/C=C/C=C/CC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O

Synonyms

N-parinaroylganglioside G(M1)
N-parinaroylganglioside G(M1), (trans-parinaroyl)-isomer
NPG-GM1

Origin of Product

United States

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